molecular formula C16H26N6O2 B2359545 7-Hexyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 371927-37-6

7-Hexyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Cat. No. B2359545
CAS RN: 371927-37-6
M. Wt: 334.424
InChI Key: BPCPRHQLJROLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hexyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione, also known as HMPD, is a small molecule that has been extensively studied for its potential therapeutic applications. HMPD belongs to the class of compounds known as purine derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Modeling

  • A study by Saito et al. (1997) explored the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which are related to the structural modeling of saframycins, indicating the potential of 7-Hexyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione in medicinal chemistry research (Saito et al., 1997).

Bioactive Compound Synthesis

  • Research by Wang et al. (2013) involved the isolation of diketopiperazine derivatives from marine-derived actinomycete, highlighting the role of such compounds in synthesizing bioactive molecules. This research underscores the relevance of 7-Hexyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione in the development of new pharmaceuticals (Wang et al., 2013).

Chemical Synthesis and Modification

  • Veerman et al. (2003) demonstrated the synthesis of various piperazine derivatives, emphasizing the versatility of compounds like 7-Hexyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione in chemical synthesis and modification, which is vital for creating structurally diverse molecules (Veerman et al., 2003).

Luminescent Properties and Electron Transfer Studies

  • Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent. This study indicates the potential of 7-Hexyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione in photophysical research and its application in developing luminescent materials (Gan et al., 2003).

properties

IUPAC Name

7-hexyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-3-4-5-6-9-22-12-13(20(2)16(24)19-14(12)23)18-15(22)21-10-7-17-8-11-21/h17H,3-11H2,1-2H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCPRHQLJROLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hexyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.